6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of an iodoacetamido group, a quinoline ring, and a carboxylic acid group. It is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, introduction of the iodoacetamido group, and carboxylation. Specific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The iodoacetamido group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications, particularly in the alkylation of cysteine residues.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its ability to alkylate thiol groups in proteins. This alkylation process inhibits the activity of enzymes by modifying cysteine residues, which can affect various biochemical pathways. The compound’s reactivity with thiol groups makes it a valuable tool in studying protein function and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Iodoacetamide: Shares the iodoacetamido group and is used for similar biochemical applications.
Iodoacetic Acid: Another related compound with similar reactivity but different structural features.
Chloroacetamide: Similar in function but with a chlorine atom instead of iodine.
Uniqueness
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its combination of the quinoline ring and the iodoacetamido group, which imparts specific reactivity and biological activity. This uniqueness makes it a valuable compound for specialized research applications.
Biological Activity
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic compound that belongs to the class of dihydroquinoline derivatives. It exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on current research.
Chemical Structure and Properties
The compound has the molecular formula C12H9IN2O4 and features a quinoline core with an iodoacetamido substituent. Its structure is critical for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes.
Key Mechanisms:
- Inhibition of Kinases: The compound has been shown to act as an inhibitor of Axl kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. By inhibiting Axl kinase, it interferes with pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival, growth, and proliferation.
- Impact on Epithelial-Mesenchymal Transition (EMT): It suppresses TGF-beta 1-induced EMT, which is significant in cancer metastasis. This inhibition leads to reduced migration and invasion capabilities of cancer cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer Activity | Inhibits cancer cell proliferation and migration through kinase inhibition. |
Antiviral Activity | Exhibits potential as an HIV integrase inhibitor, impacting viral replication. |
Enzyme Inhibition | Targets specific kinases affecting signaling pathways related to growth and survival. |
Case Study 1: Anticancer Effects
A study demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. The mechanism involved the downregulation of key proteins associated with cell cycle progression and apoptosis resistance.
Case Study 2: Antiviral Potential
In vitro studies have shown that the compound can inhibit HIV infection by binding to the CD4 receptor on T cells. This interaction prevents the virus from entering host cells, suggesting its potential use in antiviral therapies.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable solubility characteristics in DMSO and methanol, which may enhance its bioavailability for therapeutic applications. Further studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties in vivo .
Properties
CAS No. |
92696-36-1 |
---|---|
Molecular Formula |
C12H9IN2O4 |
Molecular Weight |
372.11 g/mol |
IUPAC Name |
6-[(2-iodoacetyl)amino]-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H9IN2O4/c13-5-11(17)14-6-1-2-9-7(3-6)8(12(18)19)4-10(16)15-9/h1-4H,5H2,(H,14,17)(H,15,16)(H,18,19) |
InChI Key |
PQNFZTLFTVYDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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